(2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadiene-1-ol
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and the Wittig-Horner reaction. For example, a study by Shen Run-pu (2008) described the preparation of 3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-pentadienyl phosphonate, an important intermediate of retinol acetate and carotenoids, via a Wittig-Horner reaction catalyzed by sodium methoxide (Shen Run-pu, 2008).
Molecular Structure Analysis
Molecular structure analysis often utilizes X-ray diffraction, NMR spectroscopy, and molecular modeling. For instance, Kutulya et al. (2008) detailed the molecular and crystal structures of a 4'-hydroxy derivative of a closely related compound using X-ray diffraction, revealing the cyclohexanone ring's chair conformation and the enone fragment's considerable flattening (Kutulya et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving cyclohexenyl and pentadienyl compounds can include cycloadditions, polymerizations, and cyclization reactions. For example, Christl et al. (2009) explored the generation and interception of 1-phenyl-1,2-cyclohexadiene by activated olefins, leading to various cycloadducts and highlighting the compound's reactivity towards cycloaddition reactions (Christl et al., 2009).
Physical Properties Analysis
The physical properties of compounds like "(2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadiene-1-ol" can be influenced by their molecular structure, such as solubility, melting point, and boiling point. Studies focusing on related compounds can provide insights into their behavior in different solvents and under various conditions.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other chemicals, are crucial for understanding a compound's applications and behavior in chemical reactions. The reactivity of 1,5-diphenylpentadienyl radicals, as discussed by Miranda et al. (2002), provides an example of how structural features can influence a compound's chemical behavior (Miranda et al., 2002).
Scientific Research Applications
Synthesis and Chemical Transformation
Synthesis of Vitamin A-Related Substances : This compound has been utilized in synthesizing substances related to vitamin A. For instance, by hydrogenation and Normant vinylation processes, various derivatives were prepared (Yanovskaya, 1960).
Creation of Retinoic Acid Metabolites : It serves as a precursor in the Wittig condensation process to synthesize major metabolites of retinoic acid and 13-cis-retinoic acid (Aig et al., 1987).
Abscisic Acid Analogues Production : This compound is used in the conversion of abscisic acid (ABA) into its aldehyde, primary alcohol, and triol derivatives (Ward & Gai, 1997).
Catalyzed Oxidations : It's also used in catalyzed oxidation processes to produce various substituted benzenes and anhydrides (Miura et al., 1992).
Intermediate in Retinol Acetate and Carotenoid Synthesis : It acts as an important intermediate in synthesizing retinol acetate and carotenoids (Shen Run-pu, 2008).
Synthesis of Polymeric Materials : This compound is instrumental in the synthesis of isotactic poly(E-3-methyl-1,3-pentadiene) and its role in polymerization stereoselectivity (Ricci et al., 2009).
Biological and Pharmacological Research
Insecticidal Activity Study : The compound's derivatives have been examined for insecticidal activity, showing the importance of its structure for retaining activity (Elliott et al., 1987).
Chemopreventive Agent Synthesis : It has been used in synthesizing aromatic analogues as potential chemopreventive agents for treating epithelial cancer and skin diseases (Dawson et al., 1983).
properties
IUPAC Name |
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,16H,5-6,10-11H2,1-4H3/b8-7+,12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMDCVLKAAVJFW-ANKZSMJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/CO)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadiene-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.